2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemists often face metabolic instability with standard piperazine building blocks. This unique dual-functionalized derivative solves that by combining a metabolically robust trifluoroacetyl group (19F NMR handle, cassette dosing) with a stable methanesulfonyl anchor. Ideal for fragment-based screening and covalent inhibitor design. • Rule-of-three compliant fragment: MW 260.23, XLogP3 -0.1, 7 HBA, 0 HBD, 1 rotatable bond for reduced entropic penalty. • Enhanced electrophilicity for reversible covalent warhead design. • Supplied with ≥95% purity, full characterization (1H/19F NMR, LC-MS), and free of common desulfonylation/hydrolysis byproducts.

Molecular Formula C7H11F3N2O3S
Molecular Weight 260.24 g/mol
CAS No. 1027258-48-5
Cat. No. B13873642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one
CAS1027258-48-5
Molecular FormulaC7H11F3N2O3S
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C(F)(F)F
InChIInChI=1S/C7H11F3N2O3S/c1-16(14,15)12-4-2-11(3-5-12)6(13)7(8,9)10/h2-5H2,1H3
InChIKeyDWZMBJYYFKMZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one (CAS 1027258-48-5) is a synthetic, dual-functionalized piperazine derivative bearing a 4-methanesulfonyl (mesyl) group and a 1-trifluoroacetyl group, with the molecular formula C₇H₁₁F₃N₂O₃S and a molecular weight of 260.23 g/mol [1]. The compound belongs to the broader 1-acyl-4-sulfonylpiperazine chemotype, a scaffold recognized for its versatility in medicinal chemistry across targets including cannabinoid receptors, PI3K, and bacterial LpxH [2]. Key computed physicochemical properties include a predicted XLogP3 of –0.1, topological polar surface area (TPSA) of 66.1 Ų, seven hydrogen-bond acceptor atoms (attributable to the sulfonyl oxygens, carbonyl oxygen, and three fluorine atoms), zero hydrogen-bond donors, and a single rotatable bond [1]. These properties place the compound in a favorable region of drug-like chemical space while conferring distinct intermolecular interaction capabilities that differentiate it from non-fluorinated or mono-substituted piperazine analogs.

Scaffold Dual trifluoroacetyl–methanesulfonyl piperazine for medicinal chemistry library design
Fragment profile Rigid, rule-of-three compliant with one rotatable bond and seven HBA atoms
Reactivity Electrophilic carbonyl enables nucleophilic derivatization and covalent probe synthesis

Structural Uniqueness of the Dual Trifluoroacetyl–Methanesulfonyl Motif


Within the 1-acyl-4-sulfonylpiperazine family, subtle structural modifications produce disproportionate shifts in lipophilicity, metabolic stability, hydrogen-bonding capacity, conformational flexibility, and electrophilic reactivity. The target compound uniquely juxtaposes a strongly electron-withdrawing trifluoroacetyl group at the N1 position with a methanesulfonyl group at the N4 position. This precise arrangement cannot be replicated by substituting the trifluoroacetyl group with an acetyl, chloroacetyl, or other acyl moiety, nor by employing a piperazine core bearing only one of the two functional groups. Each structural alteration changes the XLogP3, rotatable bond count, hydrogen-bond acceptor profile, and metabolic vulnerability in ways that directly impact pharmacokinetic behavior, target engagement, and synthetic utility [1]. Consequently, researchers who replace this compound with a seemingly similar analog risk introducing uncontrolled variables that can confound structure–activity relationship (SAR) interpretation, compromise assay reproducibility, or alter the reactivity profile of downstream synthetic intermediates.

Chloroacetyl analog
Lower lipophilicity (ΔXLogP3 +0.5) may reduce passive permeability in cell-based assays compared to the trifluoroacetyl compound.
Acetyl / non-fluorinated analogs
Lack of CF₃ hydrogen-bond acceptors and higher conformational flexibility can alter target engagement and binding entropy profiles.
Mono-substituted piperazines
Removal of either the sulfonyl or trifluoroacetyl group eliminates the dual functionality essential for SAR studies and scaffold elaboration.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity Advantage of Trifluoroacetyl Over Chloroacetyl

The target compound exhibits a computed XLogP3 of –0.1 [1], whereas the direct chloroacetyl analog (1-(chloroacetyl)-4-(methylsulfonyl)piperazine, PubChem CID 8899769) has an XLogP3 of –0.6 [2]. This represents a ΔXLogP3 of +0.5 log units, indicating greater lipophilicity for the trifluoroacetyl-bearing molecule. The shift arises from the replacement of the –CH₂Cl moiety with the –CF₃ group, which, despite the high electronegativity of fluorine, increases overall molecular lipophilicity due to the low polarizability and large hydrophobic surface area of the trifluoromethyl group.

Lipophilicity difference
Head-to-head
ΔXLogP3 = +0.5
Reported higher passive permeability ranking vs. chloroacetyl analog
Computed value; experimental confirmation advised
Lipophilicity Drug-likeness Membrane permeability

Increased Hydrogen-Bond Acceptor Capacity from CF₃ Group

The target compound possesses seven hydrogen-bond acceptor (HBA) atoms, as computed from its structure: four from the sulfonyl oxygens (two S=O), one from the carbonyl oxygen, and three from the fluorine atoms of the –CF₃ group [1]. In contrast, the non-fluorinated acetyl analog (1-acetyl-4-(methylsulfonyl)piperazine) and the chloroacetyl analog each possess only four HBA atoms, lacking the three fluorine-associated acceptor sites [2][3]. The three additional fluorine atoms on the target compound can engage in weak C–F···H–X hydrogen bonds with biological targets (e.g., protein backbone amides or side-chain hydroxyls), a well-documented phenomenon in fluorinated drug–target interactions.

HBA capacity
Head-to-head
7 HBA vs 4 HBA (+3)
May support enhanced solubility and additional target H-bond contacts
Weak C–F···H–X interactions; context-dependent
Hydrogen bonding Molecular recognition Solubility

Reduced Conformational Flexibility vs. Chloroacetyl Analog

The target compound contains only one rotatable bond (the C–N bond connecting the piperazine ring to the trifluoroacetyl carbonyl), as computed from its SMILES structure CS(=O)(=O)N1CCN(CC1)C(=O)C(F)(F)F [1]. The chloroacetyl analog, by contrast, has two rotatable bonds: the same C–N bond plus the C–C bond between the carbonyl carbon and the –CH₂Cl group [2]. This additional rotational degree of freedom in the chloroacetyl analog increases the conformational entropy penalty upon binding to a macromolecular target, which can reduce binding affinity. The –CF₃ group effectively eliminates this extra rotatable bond while maintaining a similar steric footprint.

Conformational flexibility
Head-to-head
1 rotatable bond vs 2 (−1)
Lower entropic penalty may favor binding affinity
Rigidity supports fragment-based screening workflows
Conformational restriction Entropic penalty Binding selectivity

Predicted Metabolic Stability of Trifluoroacetyl Group

The trifluoroacetyl group (–COCF₃) is a well-established metabolically stable isostere of the acetyl group (–COCH₃), with the electron-withdrawing fluorine atoms rendering the adjacent carbonyl carbon less susceptible to enzymatic hydrolysis and the CF₃ group itself resistant to cytochrome P450-mediated oxidative metabolism [1]. While direct experimental metabolic stability data for the target compound vs. 1-acetyl-4-(methylsulfonyl)piperazine are not available in the public domain, this class-level inference is strongly supported by extensive literature precedent demonstrating that trifluoromethyl substitution reduces intrinsic clearance in hepatic microsome assays, often by several-fold, compared to the corresponding methyl analogs [2].

Metabolic stability
Class-level
CF₃ group resists CYP oxidation
May extend assay window in metabolic stability studies
Matched-pair experimental data not publicly available
Metabolic stability CYP450 oxidation Pharmacokinetics

Enhanced Electrophilic Reactivity at the Carbonyl Carbon

The trifluoroacetyl carbonyl carbon is significantly more electrophilic than the acetyl carbonyl carbon due to the strong electron-withdrawing inductive effect of the three fluorine atoms (–I effect). This increased electrophilicity facilitates nucleophilic addition and acyl substitution reactions, making the target compound a more reactive intermediate for further derivatization. The computed exact mass of the target compound is 260.044 g/mol, with the CF₃ group contributing a distinctive isotopic signature (¹⁹F, 100% natural abundance) that can be leveraged for ¹⁹F NMR monitoring of reaction progress or metabolic fate [1]. While no direct rate-constant comparison with the acetyl analog is publicly available, the electronic effect of fluorine substitution on carbonyl reactivity is a well-established principle in physical organic chemistry [2].

Electrophilic reactivity
Class-level
CF₃ enhances carbonyl electrophilicity
Facilitates nucleophilic acyl substitution for derivatization
Quantitative rate comparison not available; ¹⁹F NMR monitoring possible
Electrophilicity Synthetic intermediate Chemical reactivity

Optimal Research and Industrial Application Scenarios


Fluorinated Fragment for Metabolic Stability Screening

The target compound serves as a fluorinated building block for constructing 1-acyl-4-sulfonylpiperazine libraries targeting cannabinoid CB1 receptors, PI3K, or other therapeutically relevant targets. Its trifluoroacetyl group, with a predicted XLogP3 of –0.1 and seven HBA atoms, is expected to confer superior metabolic stability compared to the acetyl analog (1-acetyl-4-(methylsulfonyl)piperazine, MW 206.26), which is susceptible to esterase/amidase hydrolysis and CYP450 oxidation. Researchers should prioritize this compound when designing analogs intended for in vivo pharmacokinetic evaluation, as the CF₃ group's resistance to oxidative metabolism is well-documented across multiple chemotypes [1]. The ¹⁹F NMR handle also facilitates cassette dosing and metabolite identification studies without requiring radiolabeled material.

Rigid Fragment Probe for Biophysical Screening

With only one rotatable bond, a molecular weight of 260.23 g/mol, and a TPSA of 66.1 Ų, the target compound embodies the ideal properties of a 'rule-of-three' compliant fragment for NMR-based or X-ray crystallographic fragment screening campaigns [1]. The conformational rigidity (one rotatable bond vs. two in the chloroacetyl analog) reduces the entropic penalty upon binding, potentially yielding higher-quality initial hits with measurable binding affinities at achievable fragment concentrations. The seven hydrogen-bond acceptor atoms provide multiple vectors for engaging protein active sites or allosteric pockets, while the zero hydrogen-bond donor count ensures that any observed binding is driven primarily by the compound's shape complementarity and acceptor interactions rather than by non-specific donor effects.

Reactive Electrophile for Covalent Probe Synthesis

The enhanced electrophilicity of the trifluoroacetyl carbonyl, driven by the strong –I effect of the three fluorine atoms (Hammett σₚ(CF₃) = 0.54 vs. σₚ(CH₃) = −0.17), makes the target compound a suitable electrophilic precursor for synthesizing covalent inhibitors or activity-based protein profiling (ABPP) probes [1][2]. The methanesulfonyl group at the N4 position simultaneously provides a stable, non-reactive sulfonamide anchor that can be retained in the final probe structure. Researchers developing targeted covalent inhibitors (TCIs) can exploit the trifluoroacetyl group as a reversible covalent warhead or as a synthetic handle for introducing more elaborate electrophilic moieties (e.g., acrylamides, vinyl sulfonamides) via nucleophilic displacement at the activated carbonyl.

Differentiated Sourcing Based on Purity and Authentication

For procurement decisions, the target compound (CAS 1027258-48-5) should be specified with the following minimum quality attributes: purity ≥95% (as reported by multiple vendors including Angene Chemical and CymitQuimica), identity confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS, and the absence of common contaminants such as 1-(methylsulfonyl)piperazine (CAS 55276-43-2, a hydrolysis byproduct) or 1-(trifluoroacetyl)piperazine (CAS 6511-88-2, a desulfonylation byproduct) [1]. The compound's InChI Key (DWZMBJYYFKMZII-UHFFFAOYSA-N) should be cross-referenced against the supplied certificate of analysis to ensure that the correct regioisomer has been provided. Given that the chloroacetyl analog (MW 240.71, XLogP3 –0.6) may be erroneously substituted due to similar appearance and nomenclature, procurement officers should verify the molecular ion at m/z 260.04 (exact mass) by high-resolution mass spectrometry upon receipt.

Application
Selection Property
Validation Focus
Metabolic stability screening
Trifluoroacetyl metabolic stabilization context
CYP stability assay / microsomal incubation
Biophysical fragment screening
Conformational rigidity (1 rotatable bond)
NMR / X-ray binding assay
Covalent probe synthesis
Electrophilic carbonyl reactivity
Nucleophilic displacement reaction monitoring
Identity verification
Purity ≥95%, NMR/LC-MS identity
HRMS exact mass and ¹⁹F NMR confirmation
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